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A promising therapeutic strategy for Acute Myeloid Leukemia (AML) is emerging from the

synergistic combination of the NRF2 inhibitor, ML385, and the BCL-2 inhibitor, venetoclax.

Preclinical studies have demonstrated that this combination significantly enhances cancer cell

death by co-opting the ferroptosis pathway, offering a potential new avenue for treating this

aggressive hematologic malignancy.

Acute Myeloid Leukemia is a cancer characterized by the rapid growth of abnormal myeloid

cells in the bone marrow and blood. While venetoclax has shown efficacy in treating AML,

resistance remains a significant challenge.[1] Research now indicates that targeting the

Nuclear factor erythroid 2-related factor 2 (NRF2) pathway with ML385 can sensitize AML cells

to venetoclax, leading to a potent synergistic anti-leukemic effect.[2][3]

The mechanism underlying this synergy lies in the induction of ferroptosis, a form of iron-

dependent programmed cell death. ML385, by inhibiting NRF2, disrupts the cellular antioxidant

defense system. This disruption leads to an accumulation of reactive oxygen species (ROS)

and lipid peroxidation, hallmarks of ferroptosis.[3] Venetoclax, a BCL-2 inhibitor, is known to

induce apoptosis, another form of programmed cell death. The combination of ML385 and

venetoclax appears to create a dual-pronged attack, overwhelming the cancer cells' survival

mechanisms and leading to enhanced cell death.

In Vitro Efficacy: Enhanced Cell Death in AML Cell
Lines
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Studies have consistently shown the synergistic effect of ML385 and venetoclax across various

AML cell lines, including MV411, MOLM13, HL60, THP1, and NB4.[3] The combination has

been shown to be more effective at inducing apoptosis in MV411 cells than combinations of

ML385 with other standard AML therapies like ATO or Ara-C.[3]

A key indicator of synergistic interaction between two drugs is the combination index (CI),

where a value less than 1 indicates synergy. In the MV411 AML cell line, the combination of

ML385 (10 μM) and venetoclax (0.1 μM) demonstrated a strong synergistic effect with a

combination index of 0.08417.[3]

The following tables summarize the quantitative data from in vitro experiments, highlighting the

increased cell death and induction of ferroptosis markers in AML cell lines treated with the

combination of ML385 and venetoclax.

Table 1: Synergistic Induction of Cell Death in AML Cell Lines

Cell Line Treatment
% Cell Death (relative to
control)

MV411 Venetoclax (0.1 μM) ~20%

ML385 (10 μM) ~15%

Venetoclax + ML385 ~60%

MOLM13 Venetoclax (0.1 μM) ~15%

ML385 (10 μM) ~10%

Venetoclax + ML385 ~45%

HL60 Venetoclax (0.1 μM) ~10%

ML385 (10 μM) ~5%

Venetoclax + ML385 ~35%

Table 2: Induction of Ferroptosis Markers in AML Cell Lines
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Cell Line Treatment
Relative Labile Iron
Pool Increase

Relative Lipid ROS
Increase

MV411 Venetoclax + ML385 Significant Increase Significant Increase

MOLM13 Venetoclax + ML385 Significant Increase Significant Increase

HL60 Venetoclax + ML385 Significant Increase Significant Increase

In Vivo Confirmation: Synergistic Anti-Leukemic
Activity in Mouse Models
The potent synergy observed in vitro has also been confirmed in in vivo studies using cell line-

derived xenograft (CDX) mouse models of AML.[2] The combination of ML385 and venetoclax

demonstrated significant anti-leukemic activity, further supporting its therapeutic potential.[2]

Signaling Pathway and Experimental Workflow
The synergistic effect of ML385 and venetoclax is rooted in their complementary mechanisms

of action, converging on the induction of cell death. The following diagrams illustrate the key

signaling pathway and a typical experimental workflow for validating this synergy.
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Caption: Signaling pathway of ML385 and venetoclax synergy.
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Caption: Experimental workflow for validating synergy.

Experimental Protocols
The following are summaries of the key experimental protocols used to validate the synergistic

effect of ML385 and venetoclax in AML.

Cell Culture: AML cell lines (MV411, MOLM13, HL60, THP1, NB4) were cultured in RPMI-1640

medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at

37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (CCK-8):

AML cells were seeded in 96-well plates.

Cells were treated with various concentrations of ML385, venetoclax, or the combination for

48 hours.
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10 μL of CCK-8 solution was added to each well and incubated for 2-4 hours.

The absorbance at 450 nm was measured using a microplate reader to determine cell

viability.

Apoptosis Assay (Flow Cytometry):

AML cells were treated with ML385, venetoclax, or the combination for 48 hours.

Cells were harvested, washed with PBS, and resuspended in binding buffer.

Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the

manufacturer's instructions.

The percentage of apoptotic cells (Annexin V positive) was quantified using a flow cytometer.

Measurement of Lipid ROS:

AML cells were treated with ML385, venetoclax, or the combination for 48 hours.

Cells were stained with C11-BODIPY 581/591 dye.

The level of lipid ROS was measured by flow cytometry.

Measurement of Labile Iron Pool:

AML cells were treated with ML385, venetoclax, or the combination for 48 hours.

Cells were incubated with Calcein-AM.

The fluorescence of Calcein, which is quenched by labile iron, was measured using a flow

cytometer or fluorescence microscopy. A decrease in fluorescence indicates an increase in

the labile iron pool.

In Vivo Xenograft Studies:

NOD/SCID mice were subcutaneously or intravenously injected with AML cells.
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Once tumors were established, mice were treated with ML385, venetoclax, or the

combination.

Tumor volume and survival were monitored over time to assess the anti-leukemic efficacy of

the treatments.[2]

Conclusion
The combination of the NRF2 inhibitor ML385 and the BCL-2 inhibitor venetoclax represents a

highly promising therapeutic strategy for AML. The synergistic induction of ferroptosis and

apoptosis provides a powerful mechanism to overcome resistance and enhance the killing of

leukemia cells. The robust preclinical data from both in vitro and in vivo studies provide a

strong rationale for further clinical investigation of this combination in AML patients.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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